molecular formula C13H13FN2O B2525312 N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide CAS No. 1252515-55-1

N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide

Cat. No.: B2525312
CAS No.: 1252515-55-1
M. Wt: 232.258
InChI Key: MTHRHEJWBRMEET-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide: is an organic compound that features a unique combination of functional groups, including a cyanomethyl group, a cyclopropyl ring, and a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide typically involves the reaction of 3-fluorobenzonitrile with cyclopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-fluorobenzonitrile is reacted with cyclopropylamine in the presence of a base such as sodium hydride to form N-cyclopropyl-3-fluorobenzamide.

    Step 2: The intermediate N-cyclopropyl-3-fluorobenzamide is then treated with acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

Chemistry: N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyanomethyl and fluorophenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(cyanomethyl)-N-cyclopropyl-2-(4-fluorophenyl)acetamide
  • N-(cyanomethyl)-N-cyclopropyl-2-(2-fluorophenyl)acetamide
  • N-(cyanomethyl)-N-cyclopropyl-2-(3-chlorophenyl)acetamide

Uniqueness: N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the cyanomethyl and cyclopropyl groups also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-11-3-1-2-10(8-11)9-13(17)16(7-6-15)12-4-5-12/h1-3,8,12H,4-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHRHEJWBRMEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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